Cas no 893736-70-4 (4'-Methanesulfonyl-biphenyl-3-carboxylic Acid)

4'-Methanesulfonyl-biphenyl-3-carboxylic Acid is a biphenyl derivative featuring both a methanesulfonyl group at the 4' position and a carboxylic acid moiety at the 3 position. This compound is commonly utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The methanesulfonyl group enhances reactivity in substitution reactions, while the carboxylic acid functionality allows for further derivatization, such as amide or ester formation. Its rigid biphenyl scaffold contributes to structural stability, making it valuable in the design of bioactive molecules. The compound is typically handled under standard laboratory conditions, with purity and consistency being critical for reproducible results in synthetic applications.
4'-Methanesulfonyl-biphenyl-3-carboxylic Acid structure
893736-70-4 structure
Product Name:4'-Methanesulfonyl-biphenyl-3-carboxylic Acid
CAS No:893736-70-4
MF:C14H12O4S
MW:276.307682991028
MDL:MFCD06802570
CID:714661
PubChem ID:20100111
Update Time:2025-11-02

4'-Methanesulfonyl-biphenyl-3-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 4'-(Methylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid
    • [1,1'-Biphenyl]-3-carboxylicacid, 4'-(methylsulfonyl)-
    • 3-(4-METHANESULFONYLPHENYL)BENZOIC ACID
    • 4-(Methylsulfonyl)biphenyl-3-carboxylic acid
    • 4'-Methanesulfonyl-biphenyl-3-carboxylic acid
    • 4'-(Methylsulfonyl)biphenyl-3-carboxylic acid
    • DTXSID30602490
    • AKOS004118946
    • BS-23918
    • 4'-(Methylsulfonyl)-[1,1'-biphenyl]-3-carboxylicacid
    • 4'-(Methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid
    • 3-(4-methylsulfonylphenyl)benzoic acid
    • Z1741969587
    • SCHEMBL4256150
    • 893736-70-4
    • CHEMBL4170259
    • MFCD06802570
    • 4''-(Methylsulfonyl)biphenyl-3-carboxylic Acid
    • ALBB-036756
    • 4'-(Methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid
    • 4'-Methanesulfonyl-biphenyl-3-carboxylic Acid
    • MDL: MFCD06802570
    • Inchi: 1S/C14H12O4S/c1-19(17,18)13-7-5-10(6-8-13)11-3-2-4-12(9-11)14(15)16/h2-9H,1H3,(H,15,16)
    • InChI Key: DCCBLTKXTWVRDZ-UHFFFAOYSA-N
    • SMILES: S(C)(C1C=CC(=CC=1)C1C=CC=C(C(=O)O)C=1)(=O)=O

Computed Properties

  • Exact Mass: 276.04563003g/mol
  • Monoisotopic Mass: 276.04563003g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 415
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.3
  • Topological Polar Surface Area: 79.8Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 538.3±50.0 °C at 760 mmHg
  • Flash Point: 279.4±30.1 °C
  • Vapor Pressure: 0.0±1.5 mmHg at 25°C

4'-Methanesulfonyl-biphenyl-3-carboxylic Acid Security Information

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4'-Methanesulfonyl-biphenyl-3-carboxylic Acid Suppliers

Amadis Chemical Company Limited
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(CAS:893736-70-4)4'-Methanesulfonyl-biphenyl-3-carboxylic Acid
Order Number:A849048
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:23
Price ($):153.0/757.0
Email:sales@amadischem.com

Additional information on 4'-Methanesulfonyl-biphenyl-3-carboxylic Acid

Introduction to 4'-Methanesulfonyl-biphenyl-3-carboxylic Acid (CAS No. 893736-70-4)

4'-Methanesulfonyl-biphenyl-3-carboxylic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 893736-70-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the biphenyl derivatives, a class of molecules known for their diverse biological activities and structural versatility. The presence of both a methanesulfonyl group and a carboxylic acid moiety in its structure imparts unique chemical properties, making it a valuable scaffold for the development of novel therapeutic agents.

The molecular structure of 4'-Methanesulfonyl-biphenyl-3-carboxylic Acid consists of two benzene rings connected at the para positions, with one ring substituted by a methanesulfonyl group at the 4-position and a carboxylic acid group at the 3-position. This specific arrangement contributes to its high lipophilicity and potential for interactions with biological targets. The compound's solubility profile, thermal stability, and reactivity are further influenced by these functional groups, which are critical factors in its applications.

In recent years, there has been growing interest in biphenyl derivatives as pharmacophores due to their ability to modulate various biological pathways. Studies have demonstrated that modifications in the biphenyl core can lead to significant changes in binding affinity and selectivity towards target proteins. The introduction of electron-withdrawing groups such as the methanesulfonyl moiety enhances the compound's interaction with hydrophilic regions of proteins, while the carboxylic acid group allows for further derivatization through esterification or amidation, expanding its synthetic utility.

One of the most compelling aspects of 4'-Methanesulfonyl-biphenyl-3-carboxylic Acid is its potential in drug discovery. Researchers have explored its derivatives as inhibitors of enzymes involved in inflammatory pathways, such as COX-2 and LOX. Preliminary studies suggest that certain biphenyl sulfonamides exhibit anti-inflammatory effects comparable to existing therapeutics but with improved selectivity profiles. This has prompted further investigation into optimizing synthetic routes to produce more potent and selective analogs.

The synthesis of 4'-Methanesulfonyl-biphenyl-3-carboxylic Acid typically involves multi-step organic reactions, including sulfonylation and carboxylation processes. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels. These techniques are essential for producing compounds suitable for preclinical and clinical studies. The efficiency of these synthetic routes is crucial for scaling up production while maintaining cost-effectiveness.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of 4'-Methanesulfonyl-biphenyl-3-carboxylic Acid with biological targets. Docking simulations have revealed that the compound can bind effectively to pockets on enzymes and receptors, suggesting its potential as a lead compound for drug development. These virtual screening approaches have accelerated the identification of promising candidates for further experimental validation.

The pharmaceutical industry has shown particular interest in biphenyl derivatives due to their broad spectrum of biological activities. Beyond anti-inflammatory applications, researchers are exploring its potential in oncology, neurology, and metabolic diseases. For instance, some derivatives have shown promise in inhibiting kinases involved in cancer cell proliferation. Such findings highlight the versatility of this scaffold and its potential to address multiple therapeutic challenges.

In conclusion, 4'-Methanesulfonyl-biphenyl-3-carboxylic Acid (CAS No. 893736-70-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and demonstrated biological activities make it a valuable compound for drug discovery efforts. As research continues to uncover new applications and synthetic strategies, this compound is poised to play a crucial role in the development of next-generation therapeutics.

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Amadis Chemical Company Limited
(CAS:893736-70-4)4'-Methanesulfonyl-biphenyl-3-carboxylic Acid
A849048
Purity:99%/99%
Quantity:1g/5g
Price ($):153.0/757.0
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